cis-Octahydro-1H-cyclopenta[C]pyridine hcl
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Overview
Description
cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride is a chemical compound with a unique bicyclic structure This compound is of significant interest in the field of organic chemistry due to its presence in a broad spectrum of bioactive natural products
Preparation Methods
The synthesis of cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride involves several steps. One notable method is the diastereoselective synthesis strategy, which utilizes a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Chemical Reactions Analysis
cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include palladium catalysts, gold catalysts, and various organic solvents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as a PAR1 antagonist, it inhibits the action of thrombin on platelet aggregation, thereby preventing thrombotic events . The compound’s unique structure allows it to bind effectively to its target, blocking the receptor’s activity and reducing the risk of cardiovascular events.
Comparison with Similar Compounds
cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride can be compared with other similar compounds, such as:
Octahydro-1H-cyclopenta[b]pyridine: This compound is a conformationally restricted γ-aminobutyric acid (GABA) analogue.
Octahydro-1H-cyclopenta[c]pyran: Another similar compound with a different heteroatom in its structure. The uniqueness of cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride lies in its specific bicyclic structure and its high diastereoselectivity in synthesis, making it a valuable compound for various applications in chemistry and medicine.
Biological Activity
cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride (cis-OCP) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural resemblance to various bioactive natural products. This article explores the biological activities associated with cis-OCP, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of cis-OCP is characterized by a saturated cyclopentane ring fused with a nitrogen-containing heterocycle. The synthesis of this compound has been achieved through several methods, including diastereoselective reactions that yield high purity and selectivity. For example, a recent study reported a novel Pd/Au-relay catalyzed reaction that produced octahydro-1H-cyclopenta[C]pyridine derivatives with exceptional diastereoselectivity (>99.5:1) from (Z)-1-iodo-1,6-diene and alkyne precursors .
Pharmacological Properties
The biological activity of cis-OCP has been investigated in various studies, revealing its potential as an inhibitor of specific enzyme pathways. Notably, compounds related to the octahydrocyclopenta skeleton have demonstrated significant inhibitory effects on SHP2 (Src Homology Phosphatase 2), a protein implicated in cancer signaling pathways. Inhibiting SHP2 activity could provide therapeutic benefits in treating cancers where this enzyme is overactive .
Insecticidal Activity
Research has indicated that derivatives of octahydro-1H-cyclopenta compounds exhibit moderate insecticidal properties. For instance, synthesized nitromethylene derivatives showed effectiveness against the aphid species Aphis craccivora, suggesting potential applications in agricultural pest management .
Case Study 1: Inhibition of SHP2
In a study focused on the synthesis of octahydrocyclopenta derivatives, researchers evaluated the inhibitory effects on SHP2. The results showed that certain derivatives could effectively reduce SHP2 activity in vitro, leading to decreased proliferation of cancer cell lines. This finding highlights the potential role of cis-OCP in developing targeted cancer therapies .
Case Study 2: Insecticidal Efficacy
Another study examined the insecticidal activity of various octahydrocyclopenta derivatives against Aphis craccivora. The findings suggested that compounds with higher hydrophobicity correlated with increased insecticidal activity, providing insights into optimizing these compounds for agricultural use .
Data Tables
Properties
CAS No. |
2177264-14-9 |
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Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-6-8(7)3-1;/h7-9H,1-6H2;1H/t7-,8+;/m0./s1 |
InChI Key |
WEHVTBLUXLMVAT-KZYPOYLOSA-N |
Isomeric SMILES |
C1C[C@H]2CCNC[C@H]2C1.Cl |
Canonical SMILES |
C1CC2CCNCC2C1.Cl |
Origin of Product |
United States |
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